Product packaging for 1-Isopropyl-1H-indol-6-amine(Cat. No.:)

1-Isopropyl-1H-indol-6-amine

Cat. No.: B13644461
M. Wt: 174.24 g/mol
InChI Key: VBOTXBDYNHMHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropyl-1H-indol-6-amine is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This amine-functionalized indole derivative is characterized by an isopropyl group attached to the nitrogen atom of the indole heterocycle. The compound is provided for research and development purposes. Indole derivatives are a significant class of heterocycles in medicinal chemistry and are frequently explored as key scaffolds in drug discovery. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, or as a subject in pharmacological and biochemical studies. The product is strictly for research use only and is not intended for diagnostic or therapeutic applications. For specific storage and handling information, please consult the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B13644461 1-Isopropyl-1H-indol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-ylindol-6-amine

InChI

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,12H2,1-2H3

InChI Key

VBOTXBDYNHMHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Isopropyl 1h Indol 6 Amine and Its Derivatives

Direct Synthesis Approaches to the 1-Isopropyl-1H-indol-6-amine Core

Direct synthetic methods aim to construct the this compound framework in a limited number of steps, often through intramolecular cyclization and functionalization reactions.

Transition-Metal-Catalyzed Cyclization and Functionalization Reactions

Transition-metal catalysis is a powerful tool for the synthesis of indoles, offering high efficiency and regioselectivity. tandfonline.comresearchgate.net Palladium-, copper-, rhodium-, and gold-based catalysts are commonly employed to facilitate the construction of the indole (B1671886) nucleus. tandfonline.comdntb.gov.ua

One prominent strategy involves the palladium-catalyzed intramolecular cyclization of appropriately substituted anilines. For instance, the cyclization of N-aryl imines, derived from anilines and ketones, can be achieved via palladium-catalyzed oxidative linkage of two C-H bonds. thieme-connect.com This atom-economical approach allows for the rapid assembly of the indole ring from readily available starting materials. thieme-connect.com Another versatile method is the palladium-catalyzed coupling of 2-haloanilines with alkynes, often in the presence of a copper co-catalyst (Sonogashira coupling), which leads to the formation of indole derivatives. tandfonline.comresearchgate.net The reaction proceeds through an intermolecular cyclization, providing access to a variety of substituted indoles. researchgate.net

Rhodium catalysts have also been utilized in the synthesis of indoles through the cyclization of N-arylureas with alkynes. mdpi.com These reactions can exhibit high regioselectivity, with meta-substituted N-arylureas preferentially yielding the 6-substituted indole isomer due to steric factors. mdpi.com Gold catalysts are effective in the synthesis of 2-aminoindoles and in the tandem reductive cyclization of o-alkynyl nitroarenes to produce 2-substituted indoles in high yields. tandfonline.com

The following table summarizes key transition-metal-catalyzed reactions for indole synthesis:

Catalyst SystemReactantsProduct TypeKey Features
Palladium/Copper2-Haloanilines and AlkynesSubstituted IndolesSonogashira coupling followed by cyclization. tandfonline.comresearchgate.net
PalladiumN-Aryl IminesC-2 Substituted IndolesOxidative C-H bond linkage. thieme-connect.com
RhodiumN-Arylureas and Alkynes6-Substituted IndolesHigh regioselectivity for meta-substituted anilines. mdpi.com
Goldo-Alkynyl Nitroarenes2-Substituted IndolesTandem reductive cyclization. tandfonline.com

Radical Pathways in Indole Ring Construction

Radical cyclization reactions provide an alternative and powerful method for the synthesis of the indole core. nih.gov The Fukuyama indole synthesis, a notable example, utilizes a tin-mediated radical cyclization of an o-alkenylphenyl isocyanide to form a 2-stannyl-3-substituted indole intermediate. nih.govwikipedia.org This intermediate can be further functionalized, demonstrating the versatility of this approach. nih.gov

Another strategy involves the radical cyclization of o-alkenylthioanilides, which can be initiated by agents like tributyltin hydride with AIBN or hypophosphorous acid. clockss.org The use of hypophosphorous acid offers a less toxic alternative to tin-based reagents. clockss.org More recently, methods leveraging phosphorus-centered radicals have been developed for the synthesis of complex indole-containing frameworks. rsc.org These reactions proceed via a cascade radical cyclization process with high regioselectivity. rsc.org

Key radical-based indole syntheses are highlighted below:

Reaction Name/TypeKey ReagentsIntermediateNoteworthy Features
Fukuyama Indole SynthesisTributyltin hydride, AIBNα-Stannoimidoyl radicalVersatile for 2,3-disubstituted indoles. nih.govwikipedia.org
Thioanilide CyclizationHypophosphorous acid, AIBNImidoyl radicalTin-free alternative. clockss.org
Phosphorus-Centered Radical CyclizationPhosphorus-centered radicals-Forms polycyclic indole structures. rsc.org

Regioselective Amination and Isopropylation Strategies

The introduction of the 6-amino group and the 1-isopropyl group requires regioselective functionalization. Direct C-H amination of the indole ring is a challenging but increasingly feasible approach. Palladium/copper-catalyzed intermolecular C-H amination has been developed to produce 2-amino-substituted indoles with excellent regioselectivity. nih.govacs.org Iodine-mediated amination also offers a route to 2-aminated indoles. rsc.org However, achieving regioselective amination at the C-6 position often relies on starting with a pre-functionalized aniline (B41778) or indole precursor.

For the N-isopropylation of the indole nitrogen, standard alkylation methods can be employed. The reaction of 6-aminoindole (B160974) with an isopropyl halide (e.g., 2-iodopropane) in the presence of a base would be a direct approach. However, protecting the 6-amino group might be necessary to avoid competing N-alkylation at that position.

Synthesis via Precursor Functionalization and Derivatization

This category of synthetic strategies involves the initial synthesis of a substituted aniline or indole intermediate, which is then further modified to yield the target compound.

Transformations of Substituted Aniline and Indole Intermediates

A common and versatile approach to synthesizing this compound involves starting with a substituted aniline. For instance, a synthesis could commence with a commercially available nitroaniline, which is then subjected to reactions to build the indole ring, followed by reduction of the nitro group to an amine and subsequent isopropylation.

A plausible synthetic route could involve the Bischler-Möhlau indole synthesis, which utilizes the reaction of an aniline with an α-halo-ketone. rug.nl For example, reacting N-isopropylaniline with a suitable α-haloketone followed by cyclization could yield a 1-isopropylindole derivative. rsc.orgscirp.org If starting with a 4-nitroaniline, the nitro group can be carried through the synthesis and reduced to the desired 6-amino group in a later step.

The synthesis of substituted anilines themselves can be achieved through various methods, such as the functionalization of isatoic anhydride. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed to couple bromoindoles with aminoindoles to form diindolylamines, showcasing the utility of functionalized indole intermediates. acs.org

Methods Involving Reductive Amination of Indoleacetaldehyde Analogues

Reductive amination is a widely used and efficient method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.comresearchgate.net In the context of synthesizing N-alkylated indoles, this method can be applied to indoleacetaldehyde analogues. google.com

A synthetic pathway could involve the preparation of 6-aminoindole-3-acetaldehyde. This intermediate can then undergo reductive amination with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to introduce the isopropyl group at the amino function, followed by N-alkylation to introduce the isopropyl group on the indole nitrogen. Alternatively, if 1-isopropylindole-6-acetaldehyde were prepared, reductive amination with ammonia (B1221849) would yield the target primary amine. The choice of strategy depends on the availability of starting materials and the desired sequence of bond formations.

The general scheme for reductive amination is as follows:

Carbonyl Compound + Amine ⇌ Imine --[Reducing Agent]--> Amine

This process is typically a one-pot reaction and is known for its high yields and compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Preparation of Advanced Synthons for this compound

A foundational synthon is 6-nitro-1H-indole . This intermediate is typically prepared through the direct nitration of indole. ontosight.ai This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the C6 position of the indole's benzene (B151609) ring. The conditions for this reaction must be carefully controlled to favor substitution at the 6-position over other positions (such as C3 or C5). For instance, treating 1H-indole-3-carbaldehyde with a mixture of concentrated nitric acid and glacial acetic acid can achieve regioselective nitration at the C6 position. The nitro group is critical as it can be chemically reduced to the desired amine group in a later step. ontosight.ai

Once 6-nitro-1H-indole is obtained, two principal pathways emerge, each defined by a different advanced synthon.

1-Isopropyl-6-nitro-1H-indole : This synthon is prepared by the N-alkylation of 6-nitro-1H-indole. In this step, an isopropyl group is attached to the nitrogen atom of the indole ring. This is commonly achieved by reacting 6-nitro-1H-indole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the indole nitrogen, forming an anion that then attacks the isopropyl halide in a nucleophilic substitution reaction.

6-Amino-1H-indole : This synthon is formed by the chemical reduction of 6-nitro-1H-indole. acs.org Various reducing agents can accomplish this transformation. Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. nih.govacs.org Other methods include the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium dithionite (B78146) in an alkaline solution, though these can sometimes lead to purification challenges. acs.orgcdnsciencepub.com The resulting 6-amino-1H-indole is a key intermediate, ready for the subsequent introduction of the N-isopropyl group.

The following table summarizes these key synthons and their typical preparation methods.

Synthon NameStructurePreparation MethodKey ReagentsReference
6-Nitro-1H-indoleStructure of 6-Nitro-1H-indoleElectrophilic nitration of indoleHNO₃, H₂SO₄ or Acetic Acid ontosight.ai
1-Isopropyl-6-nitro-1H-indoleStructure of 1-Isopropyl-6-nitro-1H-indoleN-alkylation of 6-nitro-1H-indole2-Bromopropane, K₂CO₃, DMF nih.gov
6-Amino-1H-indoleStructure of 6-Amino-1H-indoleReduction of 6-nitro-1H-indoleH₂, Pd/C or Raney Nickel acs.org

Multi-Step Synthetic Sequences and Efficiency Considerations

With the key synthons established, two primary multi-step synthetic sequences can be devised to produce this compound. The efficiency of each route depends on the yields of the individual steps and the ease of purification.

Route A: Alkylation followed by Reduction

This sequence involves first introducing the isopropyl group and then converting the nitro group to the amine.

Step 1: Nitration. Indole is nitrated to form 6-nitro-1H-indole.

Step 2: N-Isopropylation. 6-nitro-1H-indole is alkylated with an isopropyl halide to yield 1-isopropyl-6-nitro-1H-indole. nih.gov

Step 3: Nitro Reduction. The nitro group of 1-isopropyl-6-nitro-1H-indole is reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) to afford the final product, this compound. nih.gov

Route B: Reduction followed by Alkylation

This alternative sequence reverses the order of the final two steps.

Step 1: Nitration. Indole is nitrated to form 6-nitro-1H-indole.

Step 2: Nitro Reduction. 6-nitro-1H-indole is reduced to produce 6-amino-1H-indole. acs.org Yields for this step can be high, with methods like hydrazine (B178648) in the presence of Raney nickel affording the amine in 76% yield. acs.org

Efficiency Comparison:

RouteSequenceAdvantagesDisadvantages
ANitration → N-Isopropylation → ReductionAvoids competitive alkylation on the amino group; generally cleaner final step.Requires stability of the N-isopropyl group under reduction conditions.
BNitration → Reduction → N-IsopropylationHigh-yielding reduction methods are available for the synthon. acs.orgRisk of N-alkylation at both the indole and the 6-amino nitrogens, leading to side products and reduced efficiency.

Tandem Reactions and One-Pot Protocols

To enhance synthetic efficiency, reduce waste, and shorten reaction times, modern organic synthesis increasingly favors tandem reactions or one-pot protocols. These strategies involve conducting multiple reaction steps in a single reaction vessel without isolating intermediates, thereby improving atom and step economy. dicp.ac.cn

While a specific one-pot synthesis for this compound is not extensively documented, established methodologies in indole chemistry can be adapted. For example, cascade reactions for synthesizing substituted indolines from simple precursors have been developed, combining steps like condensation, reductive alkylation, and hydrogenation in a single operation. dicp.ac.cn

A hypothetical one-pot protocol for this compound could involve the simultaneous reduction of the nitro group and N-alkylation. For instance, a process could be envisioned where 6-nitro-1H-indole is subjected to transfer hydrogenation conditions using a hydrogen donor in the presence of a palladium catalyst and an isopropylating agent. However, controlling the selectivity of such a reaction would be challenging.

More sophisticated one-pot methods involve sequential, catalyst-controlled reactions. Palladium catalysis, for example, enables multiple different bond-forming reactions to be performed sequentially in one pot. mdpi.com A strategy could involve an initial palladium-catalyzed reaction to build the indole core, followed by a change in conditions or catalyst to facilitate the reduction and alkylation steps. The development of such protocols represents a significant goal in optimizing the synthesis of complex molecules like substituted indoles. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, safer, and more sustainable. These principles can be applied to the synthesis of this compound at several key stages.

Use of Catalysis: A major green improvement is the use of catalytic reagents over stoichiometric ones. In the reduction of the 6-nitro group, catalytic hydrogenation with H₂ over Pd/C or Raney nickel is far preferable to older methods using stoichiometric amounts of metal reductants like tin(II) chloride. acs.org Catalytic methods produce significantly less inorganic waste and are generally more efficient.

Safer Solvents and Conditions: Traditional syntheses often use hazardous solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or performing reactions under solvent-free conditions. scielo.brbeilstein-journals.org For instance, microwave-assisted organic synthesis (MAOS) can accelerate reactions, often in greener solvents like water, leading to higher yields and reduced energy consumption. beilstein-journals.org

Biocatalysis: The use of enzymes as catalysts offers a highly green alternative. A potential biocatalytic route to this compound could involve a transaminase enzyme. uniovi.es Transaminases can stereoselectively synthesize amines from keto-precursors, and importantly, isopropylamine (B41738) is commonly used as an inexpensive and effective amine donor in these reactions to drive the equilibrium towards the product. uniovi.es A hypothetical route could start from a 1H-indol-6-one precursor, which would be aminated using a transaminase and isopropylamine.

The following table highlights green alternatives for key transformations in the synthesis.

Synthetic StepTraditional MethodGreen AlternativeGreen Principle
Nitro Group ReductionSnCl₂ / HClCatalytic Hydrogenation (H₂/Pd-C)Catalysis, Waste Reduction
N-AlkylationAlkyl Halide in DMFPhase-Transfer Catalysis in water/tolueneSafer Solvents, Reduced Waste
Overall SynthesisMulti-step with isolationOne-pot/Tandem ProtocolAtom Economy, Energy Efficiency
Amine FormationNitro ReductionBiocatalytic Amination (Transaminase)Renewable Catalysts, High Selectivity, Mild Conditions

Chemical Reactivity and Transformations of 1 Isopropyl 1h Indol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently highly reactive towards electrophiles, a reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov This is due to the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process. In unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. nih.gov

For 1-Isopropyl-1H-indol-6-amine, the scenario is more complex due to the influence of the substituents. The 6-amino group is a powerful activating and ortho-, para-directing group. On the benzene portion of the indole, this directs electrophiles to the C5 and C7 positions. The inherent reactivity of the indole core still favors the C3 position. Therefore, electrophilic aromatic substitution (EAS) on this molecule can potentially occur at multiple sites (C3, C5, and C7), with the precise outcome depending on the nature of the electrophile and the reaction conditions. researchgate.net

In cases where the C3 position is already occupied, electrophilic substitution, such as the Vilsmeier-Haack reaction (formylation), has been shown to proceed at the C2 position on similar 1-isopropyl-indole derivatives. scirp.orgrsc.org Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are a cornerstone of EAS. nih.govmasterorganicchemistry.comijpcbs.com Given the electron-rich nature of this compound, it is expected to be highly reactive under Friedel-Crafts conditions, with substitution patterns following the directing effects of the amino group.

Table 1: Potential Regioselectivity in Electrophilic Aromatic Substitution

Position Inherent Reactivity Influence of 6-NH₂ Group Predicted Outcome
C3 Highly Favored - A primary site for substitution.
C5 Less Favored ortho, Activating A likely site for substitution.

Reactivity of the Amine Functionality

The primary amine at the C6 position is a key center of reactivity, capable of acting as a nucleophile and participating in a variety of bond-forming reactions.

The 6-amino group of this compound is expected to behave as a typical primary aromatic amine in its reactions with acylating, alkylating, and arylating agents. The lone pair of electrons on the nitrogen atom makes it nucleophilic. researchgate.net

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides in the presence of a base would readily yield the corresponding N-acyl derivative (an amide).

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction that can be difficult to control. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for mono-alkylation.

Arylation: The amine can undergo N-arylation through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst.

The nucleophilicity, and thus the reaction rate, can be influenced by steric hindrance from the nearby indole ring and the electronic properties of the system. researchgate.net

One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. juniperpublishers.comwjpsonline.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (azomethine group). juniperpublishers.comnih.gov

The reaction is typically reversible and often catalyzed by mild acid. wjpsonline.com A wide variety of carbonyl compounds can be used, leading to a diverse range of Schiff base products. Research on structurally related indoles, such as 1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine (B178648), demonstrates that the indole core is stable under the conditions required for Schiff base formation and that the resulting compounds are valuable ligands for metal complexes. researchgate.netxiahepublishing.com

Table 2: Examples of Schiff Base Formation

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product Type
This compound Benzaldehyde N-Benzylidene-1-isopropyl-1H-indol-6-amine
This compound Acetone (B3395972) N-(Propan-2-ylidene)-1-isopropyl-1H-indol-6-amine

N-H Acidity and Generation of Organometallic Indole Anion Complexes

In this compound, the indole nitrogen is substituted, meaning it lacks an acidic N-H proton. Therefore, N-H acidity refers to the protons on the 6-amino group. While primary amines are generally not very acidic, they can be deprotonated by very strong bases.

More commonly, the amine functionality serves as a Lewis base, donating its lone pair of electrons to coordinate with metal ions. The Schiff bases derived from this amine are particularly effective as ligands in coordination chemistry. nih.govxiahepublishing.com Studies on Schiff base ligands derived from similar indole precursors show they can act as bidentate ligands, coordinating with a metal ion through the imine nitrogen and another donor atom (e.g., a hydroxyl oxygen or a hydrazine nitrogen). researchgate.netresearchgate.net This chelation results in stable organometallic complexes. A variety of metal complexes with Co(II), Cu(II), Mn(II), Cd(II), and others have been synthesized using this approach. researchgate.netxiahepublishing.comresearchgate.net

Table 3: Reported Metal Complexes of a Related Indole Schiff Base Hydrazone Ligand. researchgate.netxiahepublishing.com

Metal Ion Stoichiometry (Metal:Ligand)
Co(II) 1:2
Cu(II) 1:2
Mn(II) 1:2
Cd(II) 1:2
Zn(II) 1:2

C-H Functionalization and Directed Lithiation Strategies

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which are typically unreactive. acs.orgrsc.org The presence of a directing group on a molecule can facilitate this transformation by coordinating to a metal catalyst and bringing it into close proximity with a specific C-H bond.

The 6-amino group in this compound can act as such a directing group. researchgate.netthieme-connect.com

Directed C-H Functionalization: In transition metal-catalyzed reactions (e.g., using palladium, rhodium, or copper), the amino group can direct the functionalization (e.g., arylation, amination, acylation) to the ortho positions, which are C5 and C7. acs.orgrsc.org

Directed Lithiation: The amino group can also direct lithiation. Treatment with a strong organolithium base, such as n-butyllithium, can lead to the selective deprotonation of one of the ortho C-H bonds (at C5 or C7). The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, alkyl halides, aldehydes) to introduce new substituents at these positions. thieme-connect.com

Oxidation and Reduction Pathways of the Indole System

The electron-rich indole ring is susceptible to both oxidation and reduction. rsc.org

Reduction: The indole system can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole). This is commonly achieved through catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) or with reducing agents like sodium in liquid ammonia (B1221849). The 6-amino group is generally stable under these conditions.

Oxidation: Indoles are easily oxidized, and the presence of the strongly electron-donating 6-amino group would make the ring even more susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. Common oxidation products of indoles include oxindoles and isatins. The reaction can be complex, and over-oxidation or polymerization can occur if conditions are not carefully controlled. Aromatization of a corresponding indoline derivative to the indole is also a formal oxidation process. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 1h Indol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Isopropyl-1H-indol-6-amine in solution. A suite of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The complete assignment of the ¹H and ¹³C NMR spectra is achieved through a systematic application of various NMR experiments. The ¹H NMR spectrum provides initial information regarding the types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct regions for aromatic, amine, and aliphatic protons. The isopropyl group would characteristically present as a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The protons on the indole (B1671886) core would appear as a set of coupled signals in the aromatic region.

To definitively assign these signals and establish the molecular framework, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this molecule, COSY would show a correlation between the isopropyl methine proton and the methyl protons. It would also map the connectivity of the protons on the benzene (B151609) ring, for instance, between H-4 and H-5, and H-5 and H-7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of protonated carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to piece together the entire carbon skeleton and connect substituents to the main frame. sdsu.edu Key expected HMBC correlations would include the isopropyl methine proton to the indole carbons C-2 and C-7a, confirming the N-1 substitution. Correlations from the aromatic protons to neighboring carbons would solidify the assignments of the benzene portion of the indole ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the isopropyl methine proton and the protons at the C-2 and C-7a positions of the indole ring.

Based on data from analogous substituted indoles, a set of expected chemical shifts can be predicted. journals.co.zadergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / Coupling
2~122.0~7.0-7.2d, J ≈ 3.0 Hz
3~101.5~6.4-6.6d, J ≈ 3.0 Hz
3a~129.0--
4~120.0~7.3-7.5d, J ≈ 8.5 Hz
5~106.0~6.6-6.8dd, J ≈ 8.5, 2.0 Hz
6~142.0--
7~113.0~6.8-7.0d, J ≈ 2.0 Hz
7a~137.0--
N-CH~48.0~4.5-4.7sept, J ≈ 6.7 Hz
CH(CH₃)₂~22.5~1.4-1.6d, J ≈ 6.7 Hz
NH₂-~3.5-4.5br s

Note: Chemical shifts are highly dependent on solvent and concentration. These are estimated values.

The isopropyl group attached to the N-1 position of the indole ring is subject to restricted rotation around the N-CH bond. At ambient temperature, this rotation is typically fast on the NMR timescale, rendering the two methyl groups chemically and magnetically equivalent, thus appearing as a single doublet in the ¹H NMR spectrum. oxinst.com

Variable Temperature (VT) NMR studies can be employed to investigate this dynamic process. ox.ac.uk By lowering the temperature of the NMR experiment, the rate of rotation around the N-CH bond can be slowed. If the rotational energy barrier is sufficiently high, a temperature will be reached (the coalescence temperature, Tc) where the single doublet for the methyl groups broadens significantly. oxinst.com Below this temperature, the rotation becomes slow enough that the two methyl groups become diastereotopic—they exist in chemically non-equivalent environments. This would result in the appearance of two distinct signals (two doublets) for the methyl groups. oxinst.com

Analyzing the spectral changes as a function of temperature allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the conformational dynamics of the isopropyl group. oxinst.com

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within a molecule. This compound possesses two distinct nitrogen atoms: the indole ring nitrogen (N-1) and the exocyclic amino group nitrogen (N-6).

The ¹⁵N chemical shifts of these two nuclei are expected to be significantly different, reflecting their unique chemical environments. scispace.com

Indole Nitrogen (N-1): The chemical shift of the N-1 atom in indole derivatives is sensitive to the nature of the substituent at this position. scispace.com The presence of the electron-donating isopropyl group is expected to shield the nitrogen nucleus. Based on studies of monosubstituted indoles, its chemical shift would likely fall in a characteristic range for N-alkylindoles. scispace.com

Amino Nitrogen (N-6): The chemical shift of the N-6 atom will be characteristic of an aromatic amine. Its resonance will be influenced by conjugation with the indole π-system. Studies on substituted anilines provide a reference for the expected chemical shift range of this nitrogen. acs.org

Determining the precise ¹⁵N chemical shifts provides valuable electronic structure information and serves as a sensitive probe for intermolecular interactions, such as hydrogen bonding, which would cause notable shifts in the resonance of the involved nitrogen atom.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most precise information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in a crystal lattice.

X-ray analysis would be expected to confirm the planarity of the bicyclic indole core. The analysis would precisely define the geometry of the N-isopropyl group and its orientation relative to the indole plane. This conformation is dictated by the minimization of steric strain between the isopropyl group and the hydrogen atom at the C-7 position of the indole ring.

Table 2: Expected Molecular Geometry Parameters for this compound

ParameterExpected ValueParameterExpected Value
Bond Lengths (Å) Bond Angles (°) **
C2-C3~1.37 ÅC7a-N1-C2~108°
N1-C2~1.38 ÅN1-C2-C3~110°
C6-N(H₂)~1.39 ÅC5-C6-C7~118°
N1-C(isopropyl)~1.47 ÅC5-C6-N(H₂)~121°
Torsion Angles (°) **
C2-N1-C(isopropyl)-H~±120°

Note: Values are estimations based on crystallographic data of similar indole derivatives. acs.org

The crystal packing of this compound is anticipated to be dominated by intermolecular hydrogen bonds mediated by the 6-amino group. iosrjournals.org The -NH₂ group contains two hydrogen-bond donors, while the nitrogen of the amino group itself can act as a hydrogen-bond acceptor. This functionality strongly favors the formation of robust supramolecular synthons, such as centrosymmetric dimers or extended chains via N-H···N interactions. iosrjournals.org

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is a composite of the characteristic absorption and scattering bands arising from the indole core, the N-isopropyl substituent, and the C-6 amino group. The analysis of these frequencies allows for the unambiguous identification of the molecule's key structural features.

N-H Vibrations: The primary amine (-NH₂) group at the C-6 position is expected to exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes, usually found in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. researchgate.net

C-H Vibrations: The spectrum will contain contributions from both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations of the indole ring are anticipated to appear as weak to medium bands above 3000 cm⁻¹. davuniversity.org In contrast, the aliphatic C-H stretching vibrations from the isopropyl group (both methyl and tertiary C-H) will produce strong bands in the 3000-2850 cm⁻¹ region. vscht.cz C-H bending vibrations for the alkyl groups are expected in the 1470-1365 cm⁻¹ range. researchgate.net

Indole Ring Vibrations: The indole nucleus gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic rings typically appear in the 1620-1450 cm⁻¹ region. researchgate.netdavuniversity.org The C-N stretching vibration within the pyrrole (B145914) part of the indole ring is also a key diagnostic band, often found in the 1360-1250 cm⁻¹ range. Out-of-plane (oop) C-H bending vibrations are also prominent in the 900-675 cm⁻¹ "fingerprint" region and are sensitive to the substitution pattern on the benzene ring. davuniversity.org

The expected vibrational frequencies for the principal functional groups of this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300FT-IR, Raman
Amine (-NH₂)N-H Bending (Scissoring)1650 - 1580FT-IR
Aromatic RingC-H Stretch3100 - 3000FT-IR, Raman
Isopropyl GroupAliphatic C-H Stretch3000 - 2850FT-IR, Raman
Aromatic RingC=C Ring Stretch1620 - 1450FT-IR, Raman
Isopropyl GroupC-H Bending1470 - 1365FT-IR
Indole RingC-N Stretch1360 - 1250FT-IR
Aromatic RingC-H Out-of-Plane Bending900 - 675FT-IR

This interactive table is based on established frequency ranges for the specified functional groups. researchgate.netdavuniversity.orgvscht.cz

Insights into Molecular Bonding and Symmetry

Beyond identifying functional groups, vibrational spectroscopy offers deeper insights into the molecular structure of this compound. The precise frequencies and intensities of vibrational bands are sensitive to the electronic environment, bond strengths, and molecular symmetry.

The presence of the electron-donating amino group at the C-6 position influences the electron density distribution within the indole ring system. This perturbation can lead to subtle shifts in the C=C and C-N stretching frequencies compared to unsubstituted indole, reflecting changes in bond order and strength.

Similarly, the N-alkylation with an isopropyl group at the N-1 position of the pyrrole ring eliminates the N-H bond characteristic of the parent indole (typically a sharp band around 3400 cm⁻¹), a fact readily confirmed by FT-IR. researchgate.net This substitution also introduces vibrational modes associated with the isopropyl group, such as rocking and bending, which contribute to the complexity of the fingerprint region.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the C=C bonds in the aromatic system often gives rise to strong Raman signals. A comparative analysis of the FT-IR and Raman spectra can help in assigning vibrational modes comprehensively, as vibrations that are weak or inactive in IR may be strong in Raman, and vice-versa, according to the principles of mutual exclusion for molecules with a center of symmetry. While this compound is not highly symmetric, the relative intensities in the two spectra still provide valuable structural information.

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence emission, probes the electronic transitions within this compound. These techniques are highly sensitive to the molecular structure and its interactions with the surrounding environment, providing critical information on the compound's photophysical behavior.

Solvatochromic Behavior and Solvent-Solute Interactions

The UV-Vis absorption and fluorescence spectra of indole and its derivatives are well-known to be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net This behavior arises from the differing dipole moments of the molecule in its electronic ground state and excited states. The absorption spectrum of indole derivatives in the UV region is typically dominated by two overlapping π → π* electronic transitions, labeled ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₐ state is generally more polar than the ¹Lₑ state and the ground state. nih.gov

For this compound, an increase in solvent polarity is expected to cause a differential stabilization of the ground and excited states. Polar solvents will more effectively stabilize the more polar excited state (¹Lₐ) than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum (λₘₐₓ). researchgate.net

Upon excitation, the molecule relaxes to its lowest energy excited state before emission. The subsequent fluorescence is also subject to solvatochromic shifts. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a further lowering of the excited state energy before fluorescence occurs. This results in a significant red shift in the emission maximum (λₑₘ) and an increase in the Stokes shift (the difference in energy between the absorption and emission maxima). nih.govnih.gov The electron-donating amino group at C-6 is expected to enhance the polarity of the excited state, potentially leading to more pronounced solvatochromism compared to unsubstituted indole.

The anticipated solvatochromic shifts for this compound in various solvents are outlined in the table below.

SolventPolarity (ET(30))Expected λₘₐₓ ShiftExpected λₑₘ ShiftExpected Stokes Shift
Cyclohexane31.2Reference (Lowest)Reference (Lowest)Small
Acetonitrile45.6Red ShiftSignificant Red ShiftMedium
Ethanol51.9Red ShiftSignificant Red ShiftLarge
Water63.1Largest Red ShiftLargest Red ShiftVery Large

This interactive table illustrates the expected trends in spectral shifts with increasing solvent polarity, based on the known behavior of indole derivatives. nih.govresearchgate.neteurjchem.com

Investigation of Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound describe the pathways by which the molecule dissipates the energy it absorbs from light. Key properties include the fluorescence quantum yield (Φբ), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τբ), the average time the molecule spends in the excited state before returning to the ground state.

The excited state dynamics of indole derivatives can be complex, involving competition between several de-excitation pathways:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁), potentially leading to phosphorescence or non-radiative decay from the triplet state. aaup.edu

The substitution pattern on the indole ring significantly modulates these dynamics. The N-isopropyl group prevents N-H bond-related deactivation pathways that can occur in unsubstituted indoles. The 6-amino group, being a strong electron-donating group, is expected to influence the energy levels of the ¹Lₐ and ¹Lₑ states. nih.gov This can affect the rates of internal conversion and intersystem crossing. In many indole derivatives, an increase in solvent polarity can lead to an inversion of the ¹Lₐ and ¹Lₑ states, which alters the emission characteristics and quantum yield. researchgate.netnih.gov

Studies on related substituted indoles suggest that the excited state can decay via multiple pathways, with lifetimes ranging from sub-picosecond to several nanoseconds. rsc.orgqub.ac.uk The specific rates of these processes for this compound would depend on the interplay between the electronic effects of the substituents and interactions with the solvent environment. Time-resolved fluorescence spectroscopy would be the primary technique to directly measure the fluorescence lifetime (τբ) and investigate the kinetics of these excited state processes. aaup.edunih.gov

Computational and Theoretical Chemistry Studies of 1 Isopropyl 1h Indol 6 Amine

Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for this purpose, offering a balance between computational cost and accuracy.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Isopropyl-1H-indol-6-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Once the optimized geometry is obtained, an analysis of the electronic structure provides insight into the molecule's properties. This includes examining the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, often correlating with the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity.

Hypothetical Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-31G) *

Parameter Bond/Angle Calculated Value
Bond Length N1-C2 1.37 Å
C6-N(amine) 1.40 Å
N1-C(isopropyl) 1.48 Å
Bond Angle C2-N1-C7a 108.5°
C5-C6-N(amine) 121.0°

Hypothetical Data Table: Electronic Properties (DFT/B3LYP/6-31G) *

Property Value (eV)
HOMO Energy -5.25
LUMO Energy -0.89
HOMO-LUMO Gap 4.36

The electronic structure data derived from quantum chemical calculations can be used to predict how this compound might behave in a chemical reaction. The MEP map, for instance, highlights regions of electron density, indicating likely sites for electrophilic or nucleophilic attack. The nitrogen of the amine group at the 6-position and the indole (B1671886) nitrogen would be expected to be nucleophilic centers.

Furthermore, computational methods can model the entire pathway of a potential reaction, identifying transition states and calculating activation energies. This is invaluable for understanding reaction mechanisms and predicting the feasibility and outcome of chemical transformations without performing the actual experiment.

Quantum chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, these calculations could include:

NMR Spectroscopy: Predicting the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding of each nucleus.

IR Spectroscopy: Calculating the vibrational frequencies corresponding to the stretching and bending of bonds, which helps in identifying functional groups.

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths (λmax), which provides information about the conjugated systems within the molecule.

Hypothetical Data Table: Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹³C NMR C6 Chemical Shift ~142 ppm
¹H NMR N-H (amine) Shift ~3.5 ppm
IR N-H Stretch (amine) ~3400-3500 cm⁻¹
C-N Stretch ~1300 cm⁻¹

Molecular Mechanics and Conformational Dynamics

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more efficient alternative by using classical physics principles (a force field) to model molecular behavior.

For this compound, MM is particularly useful for exploring its conformational dynamics. The isopropyl group attached to the indole nitrogen can rotate, leading to different spatial arrangements (conformers). Molecular dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents). This flexibility can be crucial for how the molecule interacts with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery. The goal is to build a statistical model that correlates the chemical structure of a series of compounds with their biological activity.

For a compound like this compound, a hypothetical QSAR study would involve:

Dataset Assembly: Compiling a set of related indole derivatives with known biological activities (e.g., enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that links the descriptors to the activity.

Such a model could then be used to predict the activity of new, unsynthesized indole derivatives, guiding the design of more potent compounds and exploring the vast chemical space around this scaffold.

Theoretical Studies of Molecular Interactions and Binding Modes (non-biological target-specific)

Understanding how a molecule interacts with its environment is key to predicting its behavior. Computational methods can model the non-covalent interactions of this compound with other molecules, such as solvents or potential binding partners.

Molecular docking is a common technique used to predict the preferred orientation and binding affinity of one molecule to another. While often used for protein-ligand binding, it can also be applied to study interactions with other small molecules or materials. For this compound, docking and MD simulations could elucidate how its amine and indole groups form hydrogen bonds, how the aromatic ring engages in π-π stacking, and how the isopropyl group makes hydrophobic contacts. These studies provide a detailed, atom-level picture of the intermolecular forces that govern the molecule's behavior.

Applications and Advanced Research Directions Involving 1 Isopropyl 1h Indol 6 Amine

1-Isopropyl-1H-indol-6-amine as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the amino group at the C-6 position and the N-1 isopropyl substituent makes this compound a highly adaptable building block. The amino group serves as a potent nucleophile and a handle for a wide array of chemical transformations, enabling its integration into more elaborate molecular architectures.

The primary amino group of this compound is a key functional group for the construction of fused heterocyclic systems. General synthetic strategies for heterocycles like quinazolinones and pyrazolopyrimidines often rely on the reaction of an amine with suitable precursors. nih.govchemmethod.comnih.gov

Quinazolinone Derivatives: The synthesis of quinazolinone-fused indoles can be envisioned through well-established synthetic routes. researchgate.net A common method involves the acylation of an amine with an acyl chloride, followed by cyclization. nih.govchemmethod.com For instance, the reaction of this compound with 2-halobenzoyl chloride would yield an amide intermediate. Subsequent intramolecular cyclization, potentially catalyzed by a metal such as copper or palladium, would lead to the formation of an indolyl-quinazolinone scaffold. These fused systems are of significant interest due to the broad spectrum of biological activities associated with the quinazolinone core, including anticancer and anti-inflammatory properties. nih.govnih.gov

Pyrazolopyrimidine Derivatives: Pyrazolopyrimidines are another class of heterocycles with significant therapeutic interest, particularly as kinase inhibitors. nih.govnih.gov The synthesis of such systems using this compound could proceed through a multi-step sequence. One plausible approach involves the transformation of the aminoindole into a pyrazole (B372694) intermediate, which can then undergo condensation with a β-dicarbonyl compound or its equivalent to form the fused pyrimidine (B1678525) ring. nih.gov Alternatively, the amino group can be used to build the pyrimidine ring onto a pre-functionalized indole (B1671886) core. The resulting indolyl-pyrazolopyrimidine hybrids would be valuable candidates for screening in drug discovery programs. For example, a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were synthesized and evaluated as RET protein kinase inhibitors, demonstrating the therapeutic potential of this scaffold. nih.gov

Table 1: Potential Synthetic Pathways for Heterocyclic Systems

Target Heterocycle Key Intermediate Potential Reaction Sequence
Indolyl-quinazolinone N-(1-isopropyl-1H-indol-6-yl)-2-halobenzamide 1. Acylation with 2-halobenzoyl chloride. 2. Intramolecular cyclization (e.g., Buchwald-Hartwig amination).
Indolyl-pyrazolopyrimidine 6-Hydrazinyl-1-isopropyl-1H-indole 1. Diazotization of the amine followed by reduction to hydrazine (B178648). 2. Reaction with a dicarbonyl compound to form a pyrazole ring. 3. Cyclization to form the pyrimidine ring.

The amino group of this compound can be readily converted into other functionalities suitable for metal coordination. A prominent example is the formation of Schiff bases through condensation with aldehydes or ketones. nih.gov The resulting imine (-C=N-) nitrogen, along with the indole nitrogen, can act as a bidentate or tridentate ligand, capable of forming stable complexes with various transition metals.

These metal complexes have potential applications in catalysis and materials science. The specific coordination geometry and electronic properties of the complex can be fine-tuned by varying the metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and the substituents on the aldehyde or ketone used for Schiff base formation. orientjchem.org Such complexes are often investigated for their catalytic activity in organic reactions, as well as for their interesting photophysical and magnetic properties. The indole scaffold itself can influence the properties of the resulting metal complex through its electron-rich nature.

Table 2: Potential Ligand and Complex Formation

Ligand Type Formation Reaction Potential Coordinating Metals Potential Applications
Schiff Base Condensation of this compound with an aldehyde/ketone Cu(II), Co(II), Ni(II), Zn(II) Homogeneous catalysis, chemical sensing, antimicrobial agents
Amide Ligand Acylation with a carboxylic acid containing another donor atom Ru(II), Rh(III), Pd(II) Asymmetric catalysis, organometallic chemistry
Phosphine Ligand Reaction with chlorophosphines Pd(II), Pt(II), Au(I) Cross-coupling reactions, catalysis

A molecular scaffold serves as the core structure of a molecule, upon which various functional groups can be appended to modulate its properties. This compound is an excellent scaffold due to its multiple sites for functionalization. Beyond the reactive amino group, modifications can be made at the N-1 position, the C-2 and C-3 positions of the pyrrole (B145914) ring, and other positions on the benzene (B151609) ring.

This multi-point functionalization allows for the systematic tuning of the molecule's steric and electronic properties. For example, electrophilic substitution reactions can introduce substituents onto the aromatic rings, while the N-H of the indole can be deprotonated and reacted with various electrophiles. This versatility enables the creation of large libraries of related compounds for screening in drug discovery and materials science. The ability to control the spatial arrangement and electronic nature of substituents is crucial for optimizing molecular interactions with biological targets or for developing materials with specific optical or electronic properties.

Exploration of Bioisosteric Replacement and Scaffold Hopping Strategies

In modern drug design, modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is a critical step. Bioisosteric replacement and scaffold hopping are two powerful strategies employed to achieve these goals. spirochem.comresearchgate.net The indole ring is a well-known "privileged" scaffold, meaning it is a common motif in biologically active compounds. researchgate.net

The indole scaffold of this compound serves as an excellent template for creating diverse molecular structures. Bioisosterism involves replacing a functional group with another group that retains similar physical or chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.com For example, the indole ring itself can be replaced by bioisosteres such as benzimidazole, azaindole, or indazole to modulate properties like metabolic stability, solubility, or hydrogen bonding capacity. nih.govmdpi.com The isopropyl group at the N-1 position or the amino group at the C-6 position can also be replaced with other groups to probe the structure-activity relationship (SAR) of a compound series.

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. Designing analogues of a parent compound is a key strategy for studying and optimizing these interactions.

Scaffold hopping is a more radical approach where the core scaffold of a molecule is replaced with a structurally different one, while maintaining the original three-dimensional arrangement of key functional groups responsible for biological activity. uniroma1.it This strategy can lead to the discovery of novel compound classes with improved properties or new intellectual property. nih.gov Starting from the this compound framework, one could replace the indole core with, for example, a pyrazolopyrimidine or quinoline (B57606) scaffold. nih.gov By retaining key interaction points, these new analogues can be designed to bind to the same biological target, potentially with enhanced affinity or selectivity. This approach was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole core with improved physicochemical properties for better brain penetration. nih.govh1.co

Table 3: Bioisosteric Replacement and Scaffold Hopping Strategies

Strategy Description Example based on Indole Scaffold Desired Outcome
Bioisosteric Replacement Exchange of atoms or groups with alternatives that have similar properties. cambridgemedchemconsulting.com Replace indole ring with indazole or benzimidazole. Improved metabolic stability, altered hydrogen bonding, enhanced solubility. nih.gov
Scaffold Hopping Replacement of the core molecular framework with a distinct scaffold. uniroma1.it Replace the indole core with a pyrazolopyrimidine or quinoline scaffold. Novel chemical series, improved drug-like properties, escape from existing patents. nih.gov

Development of Advanced Molecular Probes and Chemical Sensors

The inherent fluorescence of the indole ring system makes it an attractive platform for the design of molecular probes and chemical sensors. The strategic placement of an amino group at the 6-position and an isopropyl group at the 1-position of the indole core in this compound provides a versatile template for further chemical modification, enabling the development of probes with tailored specificities and signaling mechanisms.

Design of Fluorescent Probes based on Indole Derivatives

The development of fluorescent probes for the detection of biologically and environmentally important species is a burgeoning area of research. Indole derivatives are frequently employed as fluorophores due to their favorable photophysical properties, including high quantum yields and sensitivity to the local microenvironment. The 6-amino group of this compound serves as a key functional handle for the introduction of recognition moieties or for modulating the electronic characteristics of the indole scaffold.

Researchers have explored the synthesis of novel indole-based fluorescent probes by coupling various signaling units to the indole core. For instance, the amino group can be readily acylated or alkylated to introduce receptors for specific analytes. Upon binding of the target analyte, a conformational change or an electronic perturbation can occur, leading to a discernible change in the fluorescence emission, such as quenching or enhancement, or a shift in the emission wavelength. While specific studies detailing the use of this compound in this context are emerging, the principles of probe design are well-established within the broader class of aminoindole derivatives.

Table 1: Design Strategies for Indole-Based Fluorescent Probes
Design StrategyPrinciplePotential Application
Photoinduced Electron Transfer (PeT)Modulation of fluorescence by the transfer of an electron between the fluorophore and a receptor upon analyte binding.Detection of metal ions, protons (pH sensing).
Intramolecular Charge Transfer (ICT)Changes in the electronic distribution within the molecule upon interaction with an analyte, leading to a shift in the emission spectrum.Sensing of polarity in microenvironments.
Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer between a donor and an acceptor fluorophore, with the distance between them modulated by analyte binding.Probing biomolecular interactions.

Derivatization for Analytical Methodologies (e.g., LC-MS)

In the field of analytical chemistry, particularly in metabolomics and proteomics, the sensitive and selective detection of amines is crucial. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and derivatization of the target amines can significantly enhance their chromatographic retention and ionization efficiency. The primary amino group of this compound makes it amenable to a variety of derivatization reagents.

These reagents typically introduce a tag that improves the analytical performance of the molecule. For example, derivatizing agents can impart a permanent positive or negative charge, enhancing ionization in electrospray ionization-mass spectrometry (ESI-MS). Furthermore, the introduced tag can be fluorescent, allowing for sensitive detection by fluorescence detectors in high-performance liquid chromatography (HPLC). While specific derivatization protocols for this compound are not extensively documented in dedicated studies, standard amine derivatization chemistries are applicable.

Table 2: Common Derivatization Reagents for Amines in LC-MS
ReagentReactive GroupAdvantage
Dansyl ChlorideSulfonyl chlorideFluorescent tag, improved chromatographic retention.
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)ChloroformateUV-active and fluorescent tag.
AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)N-hydroxysuccinimide esterFluorescent tag, stable derivatives.

Investigation of this compound in Materials Science and Photonic Applications

The unique electronic and structural features of indole derivatives also position them as promising building blocks for advanced materials with tailored optical and electronic properties. The ability of this compound to participate in hydrogen bonding and π-π stacking interactions, coupled with its inherent photophysical characteristics, makes it a candidate for investigation in materials science and photonics.

Modulation of Photophysical Properties for Functional Materials

The development of functional organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors relies on the precise control of their photophysical properties. The electronic nature of the indole ring can be fine-tuned by the introduction of substituents. The isopropyl group at the N1 position of this compound enhances solubility in organic solvents, which is advantageous for solution-based processing of thin films. The 6-amino group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

By incorporating this compound as a building block into larger conjugated systems, it is possible to modulate the absorption and emission characteristics of the resulting material. For instance, its use as a donor unit in a donor-acceptor type architecture could lead to materials with interesting charge-transfer properties, which are desirable for optoelectronic applications. Research in this area is focused on synthesizing and characterizing novel materials incorporating this indole derivative and evaluating their performance in device settings.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful bottom-up approach to the construction of well-ordered functional nanostructures. The 6-amino group of this compound can act as a hydrogen bond donor, while the indole nitrogen can act as a hydrogen bond acceptor. These interactions, along with π-π stacking of the aromatic indole rings, can drive the self-assembly of molecules into higher-order structures such as fibers, gels, or liquid crystals.

The ability to form such organized assemblies is of great interest for the development of materials with anisotropic properties, which are important for applications in photonics and electronics. For example, ordered stacks of indole derivatives could exhibit enhanced charge transport properties. While the self-assembly behavior of this compound itself has not been the subject of extensive investigation, the principles of supramolecular chemistry suggest that its derivatives could be designed to form specific and functional architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-1H-indol-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-component, one-pot synthesis approach under reflux conditions in ethanol is commonly employed for structurally similar indole derivatives. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine was synthesized using 1H-indole-3-carbaldehyde and guanidine nitrate via a stepwise reaction . Optimization involves varying catalysts (e.g., acid/base), temperature (60–80°C), and reaction time (12–24 hours). Characterization via 1H^1H NMR and 13C^{13}C NMR is critical to confirm structural integrity .

Q. How should researchers characterize this compound to ensure purity and structural accuracy?

  • Methodological Answer : Use spectroscopic techniques such as 1H^1H NMR (to confirm indole proton environments) and 13C^{13}C NMR (to verify substitution patterns). High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are essential for validating molecular weight and purity . For novel derivatives, single-crystal X-ray diffraction may resolve ambiguous structural features .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Although specific hazard data for this compound is limited, indole derivatives generally require:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can identify binding interactions with target proteins. For example, indole-based compounds showed affinity for the androgen receptor (AR) via hydrogen bonding with residues like LEU704 and hydrophobic interactions with GLY708 . Prioritize derivatives with docking scores ≤−7.0 kcal/mol and validate with in vitro assays (e.g., antimicrobial or anticancer screens) .

Q. How should researchers address contradictory stability data for indole derivatives under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • pH stability : Test solubility and degradation in buffers (pH 3–10) at 25°C and 40°C for 48–72 hours. Monitor via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Conflicting data may arise from impurities or polymorphic forms .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Q. What experimental designs are effective for evaluating the antimicrobial mechanism of this compound?

  • Methodological Answer :

  • In vitro assays : Use broth microdilution to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .
  • Mode of action : Combine membrane permeability assays (propidium iodide uptake) with SEM imaging to visualize cell wall disruption .

Q. How can AI-driven retrosynthesis tools improve the efficiency of synthesizing this compound analogs?

  • Methodological Answer : Platforms like Pistachio or Reaxys integrate reaction databases to propose feasible routes. For example, AI models prioritize reactions with high yields (>70%) and commercially available starting materials . Validate predictions with small-scale trials before scaling up.

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of indole derivatives?

  • Methodological Answer :

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to calculate IC50_{50}/EC50_{50} values .
  • Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments .
  • Significance testing : Use ANOVA followed by post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.